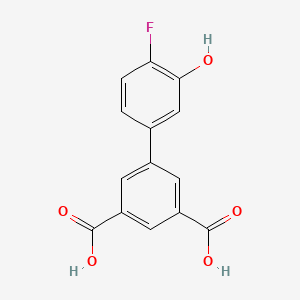
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% (5-CMC-2-FP) is a compound of fluorophenol and chloro-methoxycarbonylphenyl groups. It is a white, crystalline solid with a molecular weight of 263.7 g/mol and a melting point of 127-129°C. 5-CMC-2-FP has a variety of applications in scientific research, including being used as an intermediate in the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of enzymes. 5-CMC-2-FP is also used in the study of biochemical and physiological processes.
Scientific Research Applications
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has a variety of applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, as a catalyst in chemical reactions, and as an inhibitor of enzymes. It has also been used in the study of biochemical and physiological processes. 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has been used to study the effects of drugs on the human body and to investigate the mechanisms of action of various drugs.
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% is not fully understood. It is believed to act as an inhibitor of enzymes, which prevents them from performing their intended functions. It is also thought to interact with other molecules in the body, such as hormones, to alter their activity.
Biochemical and Physiological Effects
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has been studied for its effects on biochemical and physiological processes. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the activity of hormones, such as insulin and glucagon, which regulate blood sugar levels. Additionally, 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has been found to inhibit the activity of enzymes involved in the synthesis of proteins and other molecules.
Advantages and Limitations for Lab Experiments
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% has several advantages for lab experiments. It is relatively stable and has a low toxicity, which makes it safe to use in experiments. Additionally, it is easy to synthesize and is relatively inexpensive. However, it is not suitable for use in experiments involving humans or animals due to its potential toxicity.
Future Directions
Future research on 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% could focus on its effects on other biochemical and physiological processes. Additionally, further research could be done on its mechanism of action and its potential toxicity. Finally, research could be done to determine the best methods of synthesizing and using 5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% in experiments.
Synthesis Methods
5-(2-Chloro-5-methoxycarbonylphenyl)-2-fluorophenol, 95% can be synthesized from 2-chloro-5-methoxycarbonylphenylchloride and 2-fluorophenol. The reaction requires a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The reactants are added to the base in the solvent and heated to a temperature of 80-90°C. The reaction is then stirred for 1-2 hours until the desired product is obtained.
properties
IUPAC Name |
methyl 4-chloro-3-(4-fluoro-3-hydroxyphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-14(18)9-2-4-11(15)10(6-9)8-3-5-12(16)13(17)7-8/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSMAJTTWRCSGIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20684543 |
Source


|
| Record name | Methyl 6-chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261972-14-8 |
Source


|
| Record name | Methyl 6-chloro-4'-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20684543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6374999.png)
![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375011.png)


![5-[4-(Ethylcarbamoyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375038.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-3-fluorophenol, 95%](/img/structure/B6375040.png)
![4-[4-(Ethoxycarbonyl)-3-fluorophenyl]-2-fluorophenol, 95%](/img/structure/B6375044.png)